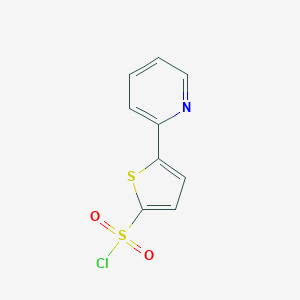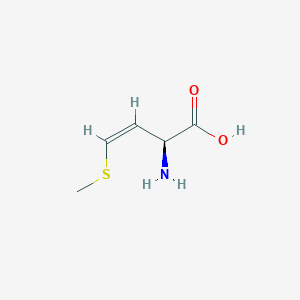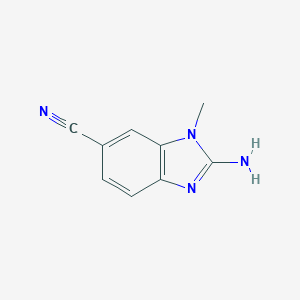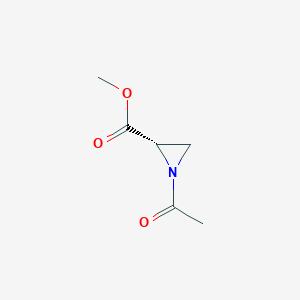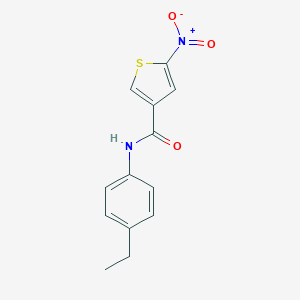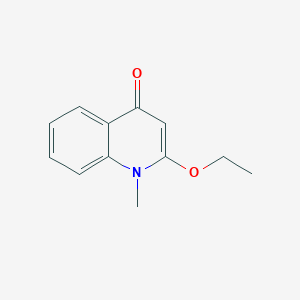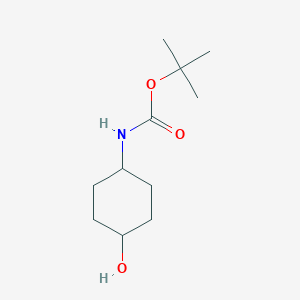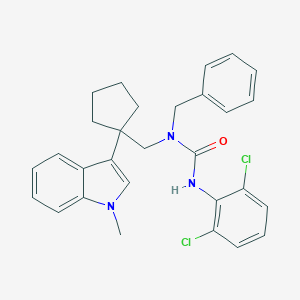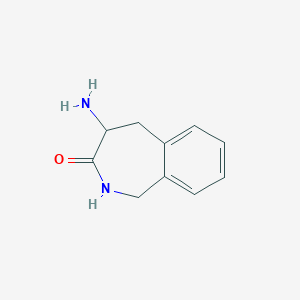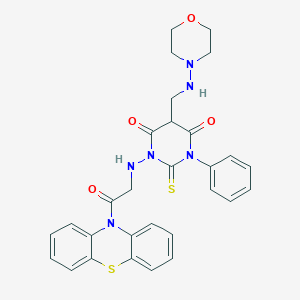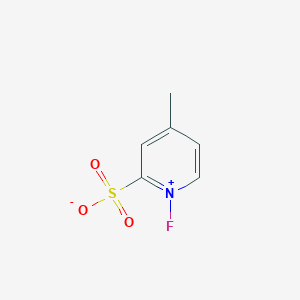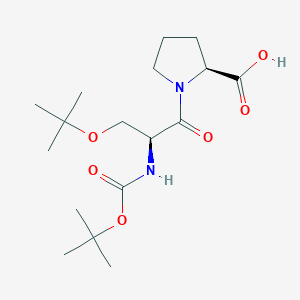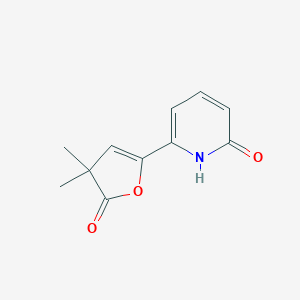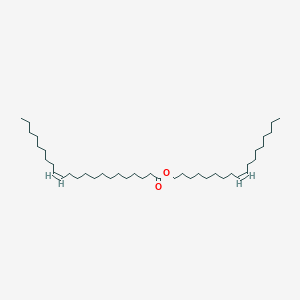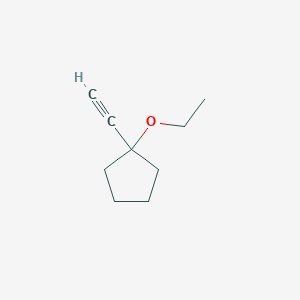
1-Ethynylcyclopentylethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynylcyclopentylethyl ether, also known as ECPE, is an organic compound with the molecular formula C9H12O. It is a colorless liquid that is commonly used in scientific research for its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
1-Ethynylcyclopentylethyl ether has been widely used in scientific research for its unique properties and applications. It is commonly used as a building block in the synthesis of various organic compounds. It has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-Ethynylcyclopentylethyl ether is not well understood. However, it is believed to act as an alkylating agent, reacting with nucleophiles in the body and disrupting cellular processes. It has also been shown to inhibit the growth of cancer cells in vitro, suggesting potential anti-cancer properties.
Biochemische Und Physiologische Effekte
1-Ethynylcyclopentylethyl ether has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Ethynylcyclopentylethyl ether in lab experiments is its unique properties and applications. It is a versatile building block that can be used in the synthesis of a variety of organic compounds. However, one limitation is its potential toxicity and reactivity. It should be handled with care and proper safety precautions should be taken when working with this compound.
Zukünftige Richtungen
There are many potential future directions for research on 1-Ethynylcyclopentylethyl ether. One area of interest is its potential anti-cancer properties. Further research is needed to understand the mechanism of action and potential therapeutic applications of this compound. Additionally, research on the synthesis of new compounds using 1-Ethynylcyclopentylethyl ether as a building block could lead to the development of new drugs and materials.
Synthesemethoden
The synthesis of 1-Ethynylcyclopentylethyl ether involves the reaction between 1-chlorocyclopentene and sodium acetylide. The reaction is carried out under anhydrous conditions with the use of a solvent like tetrahydrofuran. The resulting product is purified by distillation to obtain pure 1-Ethynylcyclopentylethyl ether.
Eigenschaften
CAS-Nummer |
147298-23-5 |
|---|---|
Produktname |
1-Ethynylcyclopentylethyl ether |
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
1-ethoxy-1-ethynylcyclopentane |
InChI |
InChI=1S/C9H14O/c1-3-9(10-4-2)7-5-6-8-9/h1H,4-8H2,2H3 |
InChI-Schlüssel |
RVEFIHNAJMLGKK-UHFFFAOYSA-N |
SMILES |
CCOC1(CCCC1)C#C |
Kanonische SMILES |
CCOC1(CCCC1)C#C |
Synonyme |
Cyclopentane, 1-ethoxy-1-ethynyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



